Prolyl Endopeptidase Inhibitor 1

Beschreibung

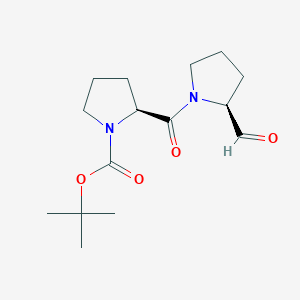

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCMMWKUMNGTPE-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007186 |

Source

|

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86925-97-5 |

Source

|

| Record name | N-Benzyloxycarbonylprolylprolinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Prolyl Endopeptidase Inhibitor 1: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl Endopeptidase Inhibitor 1 (PEI-1), chemically known as (2S)-1-[(2S)-2-(tert-butoxycarbonyl)pyrrolidine-1-carbonyl]pyrrolidine-2-carbaldehyde or Boc-Pro-prolinal, is a potent and specific inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2][3][4][5] PEP, also referred to as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones.[1][6] By cleaving these peptides, PEP regulates their biological activity. PEI-1 has garnered significant interest in neuroscience research due to its demonstrated anti-amnesic properties, suggesting its potential as a therapeutic agent for cognitive disorders.[2][3][4][5][7] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of Prolyl Endopeptidase Inhibitor 1.

Mechanism of Action

Prolyl Endopeptidase Inhibitor 1 exerts its inhibitory effect on prolyl endopeptidase through the formation of a stable, covalent hemiacetal adduct. The aldehyde group of PEI-1 interacts with the hydroxyl group of the catalytic serine residue within the active site of the PEP enzyme.[8] This interaction mimics the transition state of the peptide substrate hydrolysis, effectively blocking the enzyme's catalytic activity and preventing the degradation of its substrates.[8]

Signaling Pathways in Cognitive Enhancement

The anti-amnesic function of Prolyl Endopeptidase Inhibitor 1 is primarily attributed to its ability to increase the bioavailability of key neuropeptides in the brain that are involved in learning and memory processes. By inhibiting PEP, PEI-1 prevents the breakdown of neuropeptides such as Substance P and Arginine-Vasopressin (AVP).[1][9]

Substance P: This neuropeptide is involved in synaptic plasticity and cognitive functions.[10] It binds to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, initiating downstream signaling cascades that are associated with learning and memory.[4][11]

Arginine-Vasopressin (AVP): AVP is a peptide hormone that also functions as a neurotransmitter in the brain. It is known to enhance memory consolidation and retrieval by acting on V1a receptors, which are expressed in brain regions critical for memory, such as the hippocampus.[1][12]

The proposed signaling pathway for the cognitive-enhancing effects of Prolyl Endopeptidase Inhibitor 1 is illustrated in the diagram below.

References

- 1. A sensitive method for the assay of serum prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PlumX [plu.mx]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of prolyl endopeptidase by synthetic beta-casein peptides and their derivatives with a C-terminal prolinol or prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic hyperprolinemia provokes a memory deficit in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scantox.com [scantox.com]

- 9. scispace.com [scispace.com]

- 10. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal): A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl Endopeptidase (PREP), a serine protease that cleaves peptide bonds C-terminal to proline residues, is a significant target in drug discovery due to its role in the metabolism of neuropeptides and peptide hormones involved in memory, cognition, and other neurological processes. This technical guide provides an in-depth overview of Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal, a potent and specific inhibitor of PREP. This document details its discovery, chemical synthesis, and the experimental protocols for its characterization, including enzyme inhibition assays and assessment of its anti-amnesic effects. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers in the field of neuropharmacology and drug development.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that plays a crucial role in the maturation and degradation of various physiologically active peptides. PREP specifically hydrolyzes peptide bonds on the C-terminal side of proline residues in peptides shorter than 30 amino acids.

Key substrates of PREP include:

-

Neuropeptides: Substance P, Arginine-Vasopressin (AVP), Thyrotropin-Releasing Hormone (TRH), and Bradykinin.

-

Peptide Hormones: Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH).

The dysregulation of PREP activity has been implicated in various neurological and psychiatric disorders, including amnesia, depression, and schizophrenia. Consequently, the development of potent and specific PREP inhibitors has been a focal point of research to modulate the levels of key neuropeptides in the brain and explore their therapeutic potential.

Discovery of Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal)

Prolyl Endopeptidase Inhibitor 1, chemically known as N-tert-butoxycarbonyl-L-prolyl-L-prolinal (Boc-Pro-prolinal), emerged from structure-activity relationship (SAR) studies aimed at developing potent inhibitors of PREP. Early research identified that peptide aldehydes containing a C-terminal prolinal moiety exhibit significant inhibitory activity against serine proteases. Boc-Pro-prolinal was synthesized and identified as a potent inhibitor of PREP, with a Ki value in the nanomolar range. Its N-terminal tert-butoxycarbonyl (Boc) protecting group contributes to its lipophilicity, potentially aiding its ability to cross cellular membranes.

Synthesis of Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal)

The synthesis of Boc-Pro-prolinal is typically achieved through the oxidation of its corresponding alcohol precursor, N-Boc-L-prolinol. A common and efficient method for this transformation is the Swern oxidation.

Synthetic Workflow

Quantitative Data: Inhibitory Potency

The inhibitory potency of Boc-Pro-prolinal and other representative PREP inhibitors is summarized in the table below. The data highlights the high affinity of prolinal-containing peptides for the active site of PREP.

| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Source |

| Boc-Pro-prolinal | Bovine Brain PREP | - | ~15 | [1] |

| Z-Pro-prolinal | Bovine Brain PREP | - | 5 | [2] |

| JTP-4819 | Rat Cortical PREP | 0.58 | - | [] |

| S 17092 | Rat Cortical PREP | 8.3 | - | [4] |

Experimental Protocols

Synthesis of Boc-Pro-prolinal

This protocol describes the synthesis of Boc-Pro-prolinal from N-Boc-L-prolinol via Swern oxidation.

Materials:

-

N-Boc-L-prolinol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

-

Dissolve DMSO in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add oxalyl chloride dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

After stirring for 10-15 minutes, add a solution of N-Boc-L-prolinol in anhydrous DCM dropwise.

-

Continue stirring at -78 °C for 20-30 minutes.

-

Add triethylamine dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 30-60 minutes.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by silica gel column chromatography using a gradient of EtOAc in hexanes to yield pure Boc-Pro-prolinal.

Prolyl Endopeptidase (PREP) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of Boc-Pro-prolinal against PREP.

Materials:

-

Purified Prolyl Endopeptidase (e.g., from bovine brain)

-

Boc-Pro-prolinal

-

Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Boc-Pro-prolinal in DMSO.

-

Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

-

Dilute the PREP enzyme to the desired working concentration in Assay Buffer.

-

-

Assay Setup:

-

Prepare serial dilutions of Boc-Pro-prolinal in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

-

To the wells of the 96-well plate, add the serially diluted inhibitor solutions. For control wells (100% activity), add Assay Buffer with the same final DMSO concentration. For blank wells (no enzyme), add Assay Buffer.

-

Add the diluted PREP enzyme solution to all wells except the blank wells.

-

Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in the fluorometric microplate reader, pre-set to 37 °C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The cleavage of the substrate by PREP releases the fluorescent AMC molecule.

-

-

Data Analysis:

-

Calculate the rate of reaction (initial velocity, V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Subtract the background fluorescence from the blank wells.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

-

In Vivo Assessment of Anti-amnesic Effects (Passive Avoidance Test)

This protocol provides a general framework for evaluating the anti-amnesic properties of Boc-Pro-prolinal in a rodent model of scopolamine-induced amnesia.

Materials:

-

Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber).

-

Rodents (e.g., rats or mice).

-

Boc-Pro-prolinal.

-

Scopolamine (amnesia-inducing agent).

-

Vehicle solution for injections.

Procedure:

-

Acquisition Trial (Day 1):

-

Administer Boc-Pro-prolinal or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p.).

-

After a set pre-treatment time, administer scopolamine or vehicle to induce amnesia.

-

Place each animal in the light compartment of the passive avoidance apparatus.

-

When the animal enters the dark compartment, deliver a mild, brief foot shock.

-

Record the latency to enter the dark compartment (acquisition latency).

-

-

Retention Trial (Day 2, typically 24 hours later):

-

Place each animal back into the light compartment.

-

Record the time it takes for the animal to enter the dark compartment (retention latency). A longer latency indicates better memory of the aversive stimulus.

-

A maximum cut-off time (e.g., 300 seconds) is typically set.

-

-

Data Analysis:

-

Compare the retention latencies between the different treatment groups (vehicle, scopolamine only, scopolamine + Boc-Pro-prolinal).

-

A statistically significant increase in retention latency in the Boc-Pro-prolinal treated group compared to the scopolamine-only group indicates an anti-amnesic effect.

-

Mechanism of Action and Downstream Effects

The primary mechanism of action of Boc-Pro-prolinal is the potent and specific inhibition of Prolyl Endopeptidase. By inhibiting PREP, the degradation of proline-containing neuropeptides is reduced, leading to an increase in their bioavailability in the brain. This elevation of neuropeptides is hypothesized to be the basis for the observed neuroprotective and anti-amnesic effects.

Conclusion

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) is a valuable research tool for investigating the physiological roles of PREP and for the preclinical exploration of novel therapeutic strategies for neurological disorders. Its potent and specific inhibitory activity, coupled with its demonstrated potential to exert anti-amnesic effects, underscores the importance of further research into this and related compounds. The detailed protocols and data presented in this guide are intended to support and facilitate such research endeavors.

References

- 1. youtube.com [youtube.com]

- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Prolyl Endopeptidase Inhibitor 1 (S17092) Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prolyl Endopeptidase (PREP), a serine protease, is a key enzyme in the regulation of neuropeptides and has been implicated in a range of physiological and pathological processes, including neurodegenerative diseases and the renin-angiotensin system. Its targeted inhibition has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the binding of a potent PREP inhibitor, S17092. We will explore the structural basis of this interaction, present quantitative binding data, and provide detailed experimental protocols for its characterization. Furthermore, this guide will visualize the key signaling pathways influenced by PREP inhibition, offering a comprehensive resource for researchers in drug discovery and development.

Introduction to Prolyl Endopeptidase (PREP) and S17092

Prolyl Endopeptidase (PREP) is a cytosolic enzyme that specifically cleaves peptide bonds at the C-terminal side of proline residues. This activity allows PREP to modulate the levels of various biologically active peptides, including substance P, angiotensin II, and thyrotropin-releasing hormone. Due to its role in neuropeptide metabolism, PREP has been identified as a therapeutic target for neurological disorders.

S17092 is a potent and selective inhibitor of PREP.[1] By blocking the active site of PREP, S17092 prevents the degradation of its substrate peptides, thereby prolonging their signaling effects. This mechanism of action has shown potential in preclinical studies for the treatment of cognitive deficits associated with neurodegenerative diseases.[2]

Quantitative Analysis of S17092 Binding to PREP

The interaction between S17092 and PREP has been characterized by its high affinity and specificity. The following table summarizes the key quantitative parameters that define this binding interaction.

| Parameter | Value | Species | Method | Reference |

| Ki | ~1.5 nM | Human (purified) | Biochemical Assay | [3] |

| IC50 | 1.2 nM | Human | Biochemical Assay | [4] |

| IC50 | 8.3 nM | Rat (cortical extracts) | Biochemical Assay | [3] |

Table 1: Quantitative Binding Data for S17092 with Prolyl Endopeptidase.

Structural Basis of S17092 Inhibition

The binding of inhibitors to Prolyl Endopeptidase is understood to follow an "induced-fit" mechanism.[5] This model suggests that the initial interaction between the enzyme and the inhibitor is relatively weak, but these initial contacts induce conformational changes in the enzyme that lead to a stronger, more stable complex. The PREP enzyme consists of a catalytic α/β-hydrolase domain and a regulatory β-propeller domain. Substrate and inhibitor binding occurs at the interface of these two domains.

While a specific high-resolution crystal structure of the human PREP-S17092 complex is not publicly available, the key residues involved in substrate binding have been identified and are likely crucial for the interaction with S17092. These include residues that form a hydrophobic pocket for the proline ring of the substrate and others that are critical for the catalytic activity. Key residues at the interdomain interface, such as Arg-572, Asp-196/Glu-197, Ile-575, Arg-618, and Asp-145, play a significant role in substrate recognition and the catalytic process.[6] It is highly probable that S17092 forms hydrogen bonds and hydrophobic interactions with a subset of these residues within the active site.

Experimental Protocols

X-ray Crystallography of PREP-S17092 Complex

This protocol outlines a general procedure for obtaining a high-resolution crystal structure of the Prolyl Endopeptidase in complex with its inhibitor S17092.

Objective: To determine the three-dimensional structure of the PREP-S17092 complex to elucidate the specific molecular interactions.

Materials:

-

Purified recombinant human Prolyl Endopeptidase (PREP)

-

Prolyl Endopeptidase Inhibitor 1 (S17092)

-

Crystallization screening kits (various buffers, salts, and precipitants)

-

Cryoprotectant solutions

-

X-ray diffraction equipment (synchrotron or in-house source)

Methodology:

-

Protein Purification: Express and purify recombinant human PREP to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

-

Complex Formation: Incubate the purified PREP with a 5 to 10-fold molar excess of S17092 for at least 2 hours on ice to ensure complete binding.

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for initial crystallization conditions. Mix the PREP-S17092 complex with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio.

-

Crystal Optimization: Refine the initial hit conditions by varying the concentrations of the protein-inhibitor complex, precipitant, and buffer pH to obtain diffraction-quality crystals.

-

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Data Collection: Flash-cool the cryo-protected crystals in liquid nitrogen and collect X-ray diffraction data using a suitable X-ray source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PREP structure as a search model. Refine the model against the experimental data to obtain the final structure of the PREP-S17092 complex.

References

- 1. S 17092-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. S-17092 - Wikipedia [en.wikipedia.org]

- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

Prolyl Endopeptidase Inhibitor 1: A Technical Guide to Enzymatic Kinetics and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic kinetics of Prolyl Endopeptidase (PEP), with a specific focus on the inhibitory action of Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal. This document details the inhibitor's binding affinity, outlines comprehensive experimental protocols for kinetic analysis, and presents visual workflows to elucidate key processes.

Quantitative Analysis of Inhibitor Potency

The inhibitory potential of a compound is a critical parameter in drug development. For Prolyl Endopeptidase Inhibitor 1, the inhibition constant (Ki) quantifies its binding affinity to the enzyme. A lower Ki value signifies a stronger interaction and more potent inhibition.

| Inhibitor Name | Common Abbreviation | Enzyme Source | Ki Value |

| Prolyl Endopeptidase Inhibitor 1 | Boc-Pro-prolinal | Mammalian | 15 nM |

| Prolyl Endopeptidase Inhibitor 1 | Boc-Pro-prolinal | Flavobacterium | 3.2 µM |

Table 1: Summary of Ki values for Prolyl Endopeptidase Inhibitor 1 against prolyl endopeptidases from different sources.[1][2][3]

Experimental Protocols for Enzymatic Kinetic Assays

Accurate determination of kinetic parameters such as Km, Vmax, and Ki is fundamental to characterizing enzyme-inhibitor interactions. Below are detailed methodologies for conducting such assays for prolyl endopeptidase.

Spectrophotometric Assay using Chromogenic Substrate

This protocol is adapted for the use of a chromogenic substrate, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Suc-Ala-Pro-p-nitroanilide (Suc-Ala-Pro-pNA), which releases p-nitroaniline upon cleavage by PEP, a product that can be quantified by measuring the absorbance at 410 nm.[4]

Materials:

-

Prolyl Endopeptidase (purified)

-

Substrate stock solution (e.g., Z-Gly-Pro-pNA in a suitable solvent)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[5]

-

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) stock solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 410 nm

Procedure:

-

Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer to a final concentration of approximately 40 nM.[5]

-

Substrate Preparation: Prepare a series of substrate dilutions in the assay buffer. For Km determination, concentrations should typically range from 31 µM to 500 µM.[5]

-

Inhibitor Preparation (for Ki determination): Prepare a series of dilutions of Prolyl Endopeptidase Inhibitor 1 in the assay buffer.

-

Assay Setup:

-

To each well of the microplate, add the assay buffer.

-

For inhibitor studies, add the desired concentration of Prolyl Endopeptidase Inhibitor 1.

-

Add the enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a constant temperature (e.g., 34 °C or 37 °C) to allow the inhibitor to bind to the enzyme.[5][6]

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm over time using the microplate reader.[4][5] The initial reaction velocity (Vo) is determined from the linear portion of the absorbance versus time plot.

-

Data Analysis:

-

Km and Vmax Determination: Plot the initial velocity (Vo) against the substrate concentration and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot (1/Vo vs. 1/[S]) to determine Km and Vmax.[5]

-

Ki Determination: Perform the assay with multiple fixed concentrations of the inhibitor and varying substrate concentrations. Analyze the data using a suitable model for enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by plotting the data using methods such as the Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor.

-

Fluorometric Assay using Fluorogenic Substrate

This method offers higher sensitivity and is suitable for screening large numbers of compounds. A common fluorogenic substrate is Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC), which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage.[6]

Materials:

-

Prolyl Endopeptidase (purified)

-

Substrate stock solution (e.g., Z-Gly-Pro-AMC in a suitable solvent)

-

Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[6]

-

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) stock solution

-

96-well black microplate (for fluorescence assays)

-

Fluorometric microplate reader (Excitation ~335-380 nm, Emission ~410-460 nm)[5][6]

-

Reaction stop solution (e.g., 1.5 M acetic acid)[6]

Procedure:

-

Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer.

-

Substrate Preparation: Prepare a dilution of the fluorogenic substrate in the assay buffer (e.g., 0.2 mmol/L).[6]

-

Inhibitor Preparation: Prepare a series of dilutions of Prolyl Endopeptidase Inhibitor 1.

-

Assay Setup:

-

Add the assay buffer to the wells of the black microplate.

-

Add the inhibitor at various concentrations.

-

Add the enzyme solution and pre-incubate at 37 °C for 15 minutes.[6]

-

Initiate the reaction by adding the substrate solution.

-

-

Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 120 minutes).[6]

-

Reaction Termination: Stop the reaction by adding the stop solution.[6]

-

Data Acquisition: Measure the fluorescence of the released AMC using the fluorometric microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to Km are known.

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex experimental workflows and theoretical concepts. The following diagrams, generated using the DOT language, illustrate key aspects of prolyl endopeptidase inhibitor analysis.

Caption: Workflow for determining enzyme kinetic parameters.

Caption: Signaling pathway of competitive enzyme inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prolyl Endopeptidase Inhibitor 1 | CAS#:86925-97-5 | Chemsrc [chemsrc.com]

- 3. Prolyl Endopeptidase Inhibitor 1|CAS 86925-97-5|DC Chemicals [dcchemicals.com]

- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Prolyl Endopeptidase Inhibitor 1: A Technical Guide to Blood-Brain Barrier Permeability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the blood-brain barrier (BBB) permeability of Prolyl Endopeptidase (PEP) inhibitors. PEP, a serine protease, is a significant drug target for neurological disorders due to its role in the metabolism of proline-containing neuropeptides. The efficacy of PEP inhibitors in the central nervous system (CNS) is critically dependent on their ability to cross the highly selective BBB. This document synthesizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows.

Quantitative Analysis of BBB Permeability

The ability of Prolyl Endopeptidase inhibitors to penetrate the CNS has been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative look at the BBB permeability of different inhibitors.

Table 1: In Vitro BBB Permeability of PEP Inhibitors

| Inhibitor | Model System | Apparent Permeability (Papp) (cm/s) | Reference |

| KYP-2047 | Bovine Brain Microvessel Endothelial Cell (BBMVEC) monolayer | 10.3 ± 1.1 x 10-6 | [1] |

| JTP-4819 | Bovine Brain Microvessel Endothelial Cell (BBMVEC) monolayer | 3.2 ± 0.4 x 10-6 | [1] |

| 5-FAM-PPL (Proline-Proline-Leucine) | Human Cerebral Microvascular Endothelial Cell (hCMEC/D3) line | Transport Observed | [2][3] |

Table 2: In Vivo Brain Penetration of PEP Inhibitors in Rodent Models

| Inhibitor | Species | Dose & Route | Time Point | Total Brain/Blood Ratio | Unbound Brain/Blood Ratio (Kp,uu) | Reference |

| KYP-2047 | Rat | 50 µmol/kg i.p. | Not Specified | Higher than JTP-4819 | Higher than JTP-4819 | [1] |

| JTP-4819 | Rat | 50 µmol/kg i.p. | Not Specified | Lower than KYP-2047 | Lower than KYP-2047 | [1] |

| SUAM-1221 & Derivatives | Mouse | 1-40 mg/kg i.p. | 5-10 min (peak) | CNS penetration and brain PEP inhibition observed | Not Quantified | [4] |

| Z-Pro-prolinal | Mouse | 1.25-5 mg/kg i.p. | 30 min - 6 h | Significant brain PEP inhibition observed, indicating brain penetration | Not Quantified | [5] |

Experimental Protocols for Assessing BBB Permeability

The following sections detail the methodologies employed in the cited studies to evaluate the BBB permeability of PEP inhibitors.

In Vitro Transcytosis Assay using hCMEC/D3 Cell Line

This method assesses the ability of a compound to cross a cellular monolayer mimicking the BBB.[2][3]

Cell Culture:

-

The human cerebral microvascular endothelial cell line (hCMEC/D3) is cultured on collagen-coated Transwell inserts.

-

The formation of a tight monolayer is monitored by measuring the transendothelial electrical resistance (TEER).

Permeability Assay:

-

The test compound (e.g., a fluorescently labeled PEP inhibitor like 5-FAM-PPL) is added to the apical (blood side) chamber of the Transwell insert.

-

At various time points, samples are collected from the basolateral (brain side) chamber.

-

The concentration of the compound in the basolateral samples is quantified using an appropriate analytical method, such as fluorescence spectroscopy or mass spectrometry.

-

The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.

In Vitro Permeability Assay using Bovine Brain Microvessel Endothelial Cells (BBMVECs)

This protocol, similar to the hCMEC/D3 assay, utilizes primary cells to model the BBB.[1]

Cell Isolation and Culture:

-

BBMVECs are isolated from fresh bovine brains.

-

The cells are then seeded onto collagen-coated filter inserts and co-cultured with astrocytes to induce BBB characteristics.

-

Monolayer integrity is confirmed by TEER measurements and permeability to a marker molecule like sucrose.

Permeability Measurement:

-

The PEP inhibitor (e.g., JTP-4819 or KYP-2047) is added to the apical side of the monolayer.

-

The amount of the inhibitor that crosses the monolayer to the basolateral side is measured over time using liquid chromatography-mass spectrometry (LC-MS).

-

The Papp value is then calculated.

In Vivo Brain Pharmacokinetic Studies in Rats

This approach directly measures the concentration of a drug in the brain and blood of a living animal.[1]

Animal Dosing and Sample Collection:

-

A single dose of the PEP inhibitor is administered to rats, typically via intraperitoneal (i.p.) injection.

-

At predetermined time points, blood samples are collected.

-

The animals are then euthanized, and the brains are rapidly excised.

-

Brain tissue is homogenized.

Sample Analysis and Ratio Calculation:

-

The concentrations of the inhibitor in plasma and brain homogenate are determined by LC-MS.

-

The total brain-to-blood concentration ratio is calculated.

-

To determine the unbound brain-to-blood ratio (Kp,uu), which is a more accurate measure of brain penetration, the unbound fractions of the drug in plasma and brain tissue are determined, often by equilibrium dialysis.

Ex Vivo Brain PEP Inhibition Assay

This method infers brain penetration by measuring the inhibition of the target enzyme in the brain following systemic administration of the inhibitor.[4][5]

Procedure:

-

Mice are administered the PEP inhibitor.

-

After a specific time, the animals are sacrificed, and their brains are removed.

-

The brain tissue is homogenized, and the activity of prolyl endopeptidase is measured using a specific substrate.

-

The level of PEP inhibition in the brains of treated animals is compared to that in vehicle-treated controls. A significant reduction in brain PEP activity indicates that the inhibitor has crossed the BBB and engaged its target.

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate important concepts in BBB transport and experimental design.

References

- 1. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Prolyl Endopeptidase Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl Endopeptidase Inhibitor 1 (PEI-1), also known as Boc-Pro-prolinal or Z-Pro-Prolinal, is a potent and specific inhibitor of Prolyl Endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing peptides. By modulating the activity of PREP, PEI-1 has demonstrated potential therapeutic effects, particularly in the realm of cognitive enhancement and neuroprotection. This technical guide provides an in-depth overview of the known cellular targets of PEI-1, summarizing quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.

On-Target Activity: Prolyl Endopeptidase (PREP)

The primary and most well-characterized cellular target of Prolyl Endopeptidase Inhibitor 1 is Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). PEI-1 acts as a transition-state analog, forming a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of PREP, thereby potently inhibiting its enzymatic activity.

Quantitative Data: Inhibitory Activity against PREP

| Inhibitor | Target Enzyme | Species/Source | Inhibition Constant (Ki) | IC50 |

| Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) | Prolyl Endopeptidase (PEP) | Mammalian | 15 nM[1] | - |

| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Porcine | - | 0.4 nM |

| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | - | 1 nM | - |

Off-Target and Indirect Cellular Effects

Beyond its direct inhibition of PREP, studies have suggested that PEI-1 can elicit other cellular effects, which may be considered off-target or indirect consequences of PREP inhibition.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Translocation

In specific cellular contexts, PEI-1 has been observed to inhibit the stress-induced translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from the cytosol to the nucleus. This effect appears to be cell-type specific, having been observed in monkey fibroblast (CV1-P) cells but not in human neuroblastoma (SH-SY5Y) cells[2]. The nuclear translocation of GAPDH is associated with apoptotic pathways[3][4].

Reactive Oxygen Species (ROS) Production

PEI-1 has been shown to reduce the production of reactive oxygen species (ROS) in certain cell types under conditions of oxidative stress[2]. Similar to its effect on GAPDH translocation, this antioxidant activity was observed in CV1-P cells but not in SH-SY5Y cells, suggesting a context-dependent mechanism[2].

Quantitative Data: Off-Target and Indirect Effects

Currently, there is a lack of publicly available quantitative data (e.g., Ki or IC50 values) to definitively characterize the binding affinity or potency of Prolyl Endopeptidase Inhibitor 1 for its potential off-targets like GAPDH.

Modulation of Signaling Pathways

The inhibition of PREP by PEI-1 leads to the increased bioavailability of various proline-containing neuropeptides and hormones, thereby indirectly modulating their downstream signaling pathways.

Potentiation of Bradykinin Signaling

PREP is involved in the degradation of bradykinin, a peptide that mediates inflammation, blood pressure regulation, and pain signaling through its receptors[5]. By inhibiting PREP, PEI-1 can increase the local concentration and half-life of bradykinin, thus potentiating its physiological effects. The downstream signaling of bradykinin involves pathways such as the MAPK and PI3K/Akt pathways[6].

Enhancement of Substance P Signaling

Substance P, a neuropeptide involved in pain transmission and inflammation, is another substrate of PREP. Inhibition of PREP by PEI-1 can lead to elevated levels of Substance P, thereby enhancing its signaling through the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor that can activate various downstream pathways, including the MAPK/ERK pathway and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG)[1][7].

Experimental Protocols

Prolyl Endopeptidase (PREP) Inhibition Assay

Objective: To determine the inhibitory activity of Prolyl Endopeptidase Inhibitor 1 against PREP using a fluorogenic substrate.

Materials:

-

Recombinant Prolyl Endopeptidase

-

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal)

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of PEI-1 in DMSO.

-

Prepare serial dilutions of PEI-1 in Assay Buffer.

-

In a 96-well microplate, add a fixed amount of recombinant PREP to each well.

-

Add the serially diluted PEI-1 to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Analysis of GAPDH Nuclear Translocation by Western Blot

Objective: To assess the effect of Prolyl Endopeptidase Inhibitor 1 on the subcellular localization of GAPDH in cultured cells under stress conditions.

Materials:

-

Cell line of interest (e.g., CV1-P cells)

-

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal)

-

Stress-inducing agent (e.g., 6-hydroxydopamine)

-

Cell culture reagents

-

Subcellular fractionation kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against GAPDH

-

Primary antibody against a nuclear marker (e.g., Lamin B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of PEI-1 or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Induce cellular stress by adding the stress-inducing agent.

-

After the desired incubation period, harvest the cells.

-

Perform subcellular fractionation to separate the cytosolic and nuclear fractions according to the manufacturer's protocol.

-

Determine the protein concentration of each fraction.

-

Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against GAPDH and the nuclear marker.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the relative amount of GAPDH in the nuclear fraction compared to the cytosolic fraction.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of Prolyl Endopeptidase Inhibitor 1 on intracellular ROS levels.

Materials:

-

Cell line of interest

-

Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal)

-

Oxidative stress-inducing agent (e.g., H2O2 or 6-hydroxydopamine)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe

-

Cell culture reagents

-

Fluorometric microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or appropriate culture vessel.

-

Pre-treat cells with PEI-1 or vehicle for a specified duration.

-

Load the cells with the DCFDA probe according to the manufacturer's instructions.

-

Induce oxidative stress by adding the stress-inducing agent.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).

-

Normalize the fluorescence readings to cell number or protein concentration.

-

Compare the ROS levels in PEI-1-treated cells to control cells.

Visualizations

Signaling Pathways and Cellular Processes

Caption: Overview of PEI-1's mechanism of action and cellular effects.

Experimental Workflow: Target Engagement using Cellular Thermal Shift Assay (CETSA)

Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).

References

- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase: a role in high glucose-induced apoptosis in retinal Müller cells [pubmed.ncbi.nlm.nih.gov]

- 4. Potential role of nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase in apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]

Prolyl Endopeptidase Inhibitors: A Technical Guide to Their Impact on Signal Transduction Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones.[1] Its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of how prolyl endopeptidase inhibitors, with a focus on Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) and other well-characterized inhibitors like KYP-2047 and Y-29794, modulate key intracellular signal transduction pathways. This document outlines the core mechanisms, presents quantitative data, details relevant experimental protocols, and provides visual diagrams of the affected signaling cascades.

Introduction to Prolyl Endopeptidase and Its Inhibition

PREP is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1] Its substrates include substance P, vasopressin, and thyrotropin-releasing hormone, linking its activity to memory, mood, and other neurological functions.[2][3] Prolyl Endopeptidase Inhibitor 1, chemically identified as Boc-Pro-prolinal, is a potent inhibitor of PREP with a high degree of specificity.[4] The inhibition of PREP by small molecules has been shown to elicit a range of cellular effects by altering critical signaling networks.

Core Signal Transduction Pathways Modulated by PREP Inhibitors

PREP inhibitors exert their effects by influencing several key signaling cascades that are fundamental to cell survival, proliferation, and inflammation. The most prominently affected pathways identified in the literature are the PI3K/Akt/mTOR and the MAPK/NF-κB signaling axes.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival. The PREP inhibitor Y-29794 has been demonstrated to significantly inhibit this pathway in triple-negative breast cancer (TNBC) cells.[5]

The proposed mechanism involves the downregulation of Insulin Receptor Substrate 1 (IRS1), a key adaptor protein that links growth factor receptor activation to downstream signaling. Inhibition of PREP activity, possibly in conjunction with off-target effects, leads to reduced IRS1 protein levels.[5] This, in turn, attenuates the activation of Akt (also known as Protein Kinase B) and the subsequent activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[5][6][7] The inhibition of mTORC1 signaling ultimately contributes to decreased cell proliferation and the induction of apoptosis.[5] Interestingly, the study on Y-29794 suggests that its anti-cancer effects may not solely be due to PREP inhibition, indicating potential off-target effects or a more complex mechanism of action.[5]

MAPK and NF-κB Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular response to stress, inflammation, and apoptosis. The PREP inhibitor KYP-2047 has been shown to modulate these pathways, particularly in the context of myocardial ischemia/reperfusion injury.[8][9]

Treatment with KYP-2047 was observed to modulate the phosphorylation of p38 and ERK1/2, which are key kinases in the MAPK cascade.[8][9] Specifically, KYP-2047 treatment led to a significant increase in the phosphorylation of ERK1/2, which is often associated with pro-survival signals.[8] Furthermore, the study suggests that KYP-2047's protective effects are mediated through the regulation of NF-κB and apoptosis.[8][9] NF-κB is a master transcriptional regulator of inflammatory responses. By limiting inflammation and apoptosis, KYP-2047 demonstrates a cardioprotective role.

References

- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]

- 2. Prolyl endopeptidase inhibitors from the underground part of Rhodiola sacra S. H. Fu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]

- 4. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]

- 5. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Phosphorylation by mTORC1 Promotes IRS-1 Degradation through SCFβ-TRCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Mammalian Target of Rapamycin (mTOR) in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]

- 9. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Prolyl Endopeptidase Inhibitor Z-Pro-prolinal: A Deep Dive into its Anti-Amnesic Properties

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the anti-amnesic properties of Z-Pro-prolinal, a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of proline-containing neuropeptides crucial for learning and memory.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism of Action

Z-Pro-prolinal, also known as N-benzyloxycarbonyl-prolyl-prolinal, exerts its effects by forming a reversible covalent hemiacetal adduct with the active-site serine residue of prolyl endopeptidase. This action effectively blocks the enzyme's catalytic activity.[3] By inhibiting PEP, Z-Pro-prolinal prevents the breakdown of several neuropeptides, such as arginine-vasopressin (AVP) and thyrotropin-releasing hormone (TRH), leading to their increased availability in the brain.[4][5] This enhancement of neuropeptidergic signaling is believed to be the primary mechanism underlying its anti-amnesic and neuroprotective effects.[5][6]

Quantitative Data on Inhibitory Potency and Anti-Amnesic Efficacy

The inhibitory potency of Z-Pro-prolinal against prolyl endopeptidase has been well-characterized. Furthermore, its ability to reverse amnesia has been demonstrated in preclinical models.

| Parameter | Value | Source |

| In Vitro Inhibitory Potency | ||

| Ki (against Prolyl Endopeptidase) | 5 nM | [7] |

| In Vivo Anti-Amnesic Efficacy | ||

| Animal Model | Scopolamine-Induced Amnesia in Rats | [7] |

| Behavioral Test | Passive Avoidance Task | [7] |

| Effective Dose | 1 µmol/animal, i.p. | [7] |

In the passive avoidance learning test, pretreatment with Z-Pro-prolinal at a dose of 1 µmol/animal intraperitoneally prevented the induction of amnesia by scopolamine in rats. The anti-amnesic effect of Z-Pro-prolinal was observed in the retention test conducted 24 and 48 hours after the training trial, indicating a significant improvement in memory retention.[7]

Experimental Protocols

Prolyl Endopeptidase (PEP) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Z-Pro-prolinal against PEP.

Materials:

-

Purified prolyl endopeptidase

-

Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

-

Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)

-

Z-Pro-prolinal

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of Z-Pro-prolinal in the assay buffer.

-

Add a fixed amount of purified PEP to each well of the microplate.

-

Add the different concentrations of Z-Pro-prolinal to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of Z-Pro-prolinal.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation.

Passive Avoidance Test for Anti-Amnesic Activity

Objective: To evaluate the in vivo anti-amnesic effect of Z-Pro-prolinal in a scopolamine-induced amnesia model in rats.

Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Acquisition Trial (Day 1):

-

Place a rat in the light compartment.

-

After a brief habituation period, the door to the dark compartment is opened.

-

Rodents, preferring dark environments, will typically enter the dark compartment.[8]

-

Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

The latency to enter the dark compartment (step-through latency) is recorded.

-

-

Drug Administration:

-

Administer Z-Pro-prolinal (e.g., 1 µmol/animal, i.p.) or vehicle to the respective groups of rats at a specified time before the acquisition trial.

-

Administer scopolamine (a muscarinic antagonist that induces amnesia) to induce memory impairment, typically 30 minutes before the acquisition trial.[9]

-

-

Retention Trial (Day 2 - typically 24 hours after acquisition):

-

Place the rat back into the light compartment.

-

Open the door to the dark compartment.

-

Record the step-through latency, which is the time it takes for the rat to re-enter the dark compartment.

-

A longer step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.

-

-

Data Analysis:

-

Compare the step-through latencies between the different treatment groups (e.g., control, scopolamine-only, scopolamine + Z-Pro-prolinal). A significantly longer latency in the Z-Pro-prolinal treated group compared to the scopolamine-only group indicates a reversal of amnesia.

-

Signaling Pathways and Visualizations

The anti-amnesic effect of Z-Pro-prolinal is initiated by its inhibition of prolyl endopeptidase. This leads to an increase in the levels of neuropeptides like Arginine-Vasopressin (AVP) and Thyrotropin-Releasing Hormone (TRH).[5][6] These neuropeptides then bind to their respective G-protein coupled receptors (GPCRs) in the brain, such as the Vasopressin V1a receptor and the TRH receptor, initiating downstream signaling cascades that are crucial for synaptic plasticity and memory formation.[4][5][10]

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.

References

- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 2. Vasopressin Facilitates GABAergic Transmission in Rat Hippocampus via Activation of V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Role of vasopressin in learning and memory in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prolyl Endopeptidase-Deficient Mice Have Reduced Synaptic Spine Density in the CA1 Region of the Hippocampus, Impaired LTP, and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Prolyl Endopeptidase Inhibitor 1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the cleavage of small peptides (<30 amino acids) at the C-terminal side of proline residues.[1][2] PREP is ubiquitously expressed, with notably high levels in the brain, and has been implicated in various physiological and pathological processes, including signal transduction, neurodegenerative conditions, and cancer.[2][3] Its involvement in the maturation and degradation of neuropeptides and peptide hormones makes it a compelling therapeutic target for a range of diseases.[1][4] This document provides detailed experimental protocols for the use of a representative prolyl endopeptidase inhibitor, here referred to as "Prolyl Endopeptidase Inhibitor 1" (structurally analogous to potent inhibitors like Y-29794 or KYP-2047), in a cell culture setting.

Mechanism of Action

Prolyl endopeptidase inhibitors act by binding to the active site of the PREP enzyme, thereby preventing the cleavage of its substrates.[5] This inhibition can modulate various downstream signaling pathways. For instance, the inhibitor Y-29794 has been shown to suppress the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer (TNBC) cells.[1][2] Inhibition of PREP has also been linked to the induction of autophagy and the reduction of protein aggregation, highlighting its potential in treating diseases characterized by proteotoxic stress.[5][6]

Data Presentation

The following table summarizes the inhibitory activity of various prolyl endopeptidase inhibitors across different cancer cell lines.

| Inhibitor Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Y-29794 | MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | [1] |

| Y-29794 | MDA-MB-468 | Triple-Negative Breast Cancer | ~1.25 | [1] |

| Y-29794 | SUM159PT | Triple-Negative Breast Cancer | ~5 | [1] |

| KYP-2047 | U-87 MG | Glioblastoma | ~50-100 | [7] |

| KYP-2047 | A-172 | Glioblastoma | ~50-100 | [7] |

| KYP-2047 | U-138 MG | Glioblastoma | ~50-100 | [7] |

| Plant Phenolics (e.g., Rugosin E) | N/A | N/A | 0.0267 | [8] |

Experimental Protocols

Herein, we provide detailed protocols for assessing the effects of Prolyl Endopeptidase Inhibitor 1 on cultured cells.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is designed to determine the effect of Prolyl Endopeptidase Inhibitor 1 on the metabolic activity and viability of cultured cells.

Materials:

-

Prolyl Endopeptidase Inhibitor 1

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Inhibitor Preparation: Prepare a stock solution of Prolyl Endopeptidase Inhibitor 1 in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 100 µM.[1][7]

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the inhibitor.[1] Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration.[1]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 4-day incubation was used for Y-29794 in TNBC cells.[1]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability, can be calculated using appropriate software.

Protocol 2: Analysis of Protein Expression by Western Blotting

This protocol describes the use of western blotting to investigate the effect of Prolyl Endopeptidase Inhibitor 1 on the expression and phosphorylation status of proteins in a target signaling pathway, such as the IRS1-AKT-mTORC1 pathway.[1]

Materials:

-

Prolyl Endopeptidase Inhibitor 1

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PREP, anti-IRS1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Prolyl Endopeptidase Inhibitor 1 at the desired concentrations for the specified time (e.g., 16 hours for Y-29794).[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet the cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 3: Apoptosis Detection by TUNEL Assay

This protocol outlines the detection of apoptosis (programmed cell death) induced by Prolyl Endopeptidase Inhibitor 1 using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

-

Prolyl Endopeptidase Inhibitor 1

-

Cell culture slides or coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on slides or coverslips and treat with Prolyl Endopeptidase Inhibitor 1 as described in previous protocols.

-

Fixation: Wash the cells with PBS and fix them with 4% PFA for 1 hour at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2 minutes on ice.

-

TUNEL Staining: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

-

Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Image Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI. The percentage of apoptotic cells can be quantified.

Mandatory Visualization

Caption: Experimental workflow for evaluating the effects of Prolyl Endopeptidase Inhibitor 1 in cell culture.

Caption: Simplified diagram of the IRS1-AKT-mTORC1 signaling pathway modulated by Prolyl Endopeptidase Inhibitor 1.

References

- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for In Vivo Studies with Prolyl Endopeptidase Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of Prolyl Endopeptidase (PREP) Inhibitor 1 in various disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PREP inhibitors.

Introduction to Prolyl Endopeptidase (PREP)

Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of proline-containing peptide hormones and neuropeptides.[1] Its involvement in various physiological processes has implicated it in the pathophysiology of several diseases, including neurodegenerative disorders, inflammation, and cancer, making it a compelling target for therapeutic intervention.[2][3] PREP inhibitors are a class of small molecules designed to modulate the activity of this enzyme, thereby offering potential therapeutic benefits.

This document outlines protocols for two specific PREP inhibitors, KYP-2047 and Y-29794 , in established in vivo models of ischemia-reperfusion injury and cancer.

Data Summary: In Vivo Efficacy of PREP Inhibitors

The following tables summarize the quantitative data from in vivo studies using KYP-2047 and Y-29794.

Table 1: In Vivo Efficacy of KYP-2047 in Ischemia-Reperfusion Injury Models

| In Vivo Model | Animal | Inhibitor & Dosage | Administration Route | Key Findings | Reference |

| Intestinal Ischemia/Reperfusion | CD1 Mice | KYP-2047 (1, 2.5, and 5 mg/kg) | Intraperitoneal (i.p.) | - Reduced intestinal damage- Restored mucosal barrier function- Decreased angiogenesis and apoptosis- Significantly reduced MPO activity at 2.5 and 5 mg/kg | [2] |

| Myocardial Ischemia/Reperfusion | Mice | KYP-2047 (2.5 and 5 mg/kg) | Intraperitoneal (i.p.) | - Limited histological damage- Reduced neutrophil accumulation- Decreased inflammation, fibrosis, and apoptosis- Modulated p-38 and p-ERK expression | [1][4] |

Table 2: In Vivo Efficacy of Y-29794 in a Cancer Model

| In Vivo Model | Animal | Inhibitor & Dosage | Administration Route | Key Findings | Reference |

| Triple-Negative Breast Cancer (TNBC) Xenograft | Mice | Y-29794 | Not specified in abstract | - Inhibited tumor growth | [2][3] |

Experimental Protocols

Intestinal Ischemia/Reperfusion (I/R) Injury Model in Mice

This protocol describes the induction of intestinal I/R injury and the administration of a PREP inhibitor.

Materials:

-

Male CD1 mice (6 weeks old, 25-30 g)[2]

-

Anesthetic (e.g., isoflurane)[5]

-

Surgical instruments (scissors, forceps, microvascular clips)[5]

-

PREP Inhibitor (e.g., KYP-2047)

-

Vehicle (e.g., 0.001% DMSO in saline)[4]

-

Heating lamp

Procedure:

-

Animal Preparation: Acclimatize mice for one week with ad libitum access to food and water.[2] Anesthetize the mouse using isoflurane.[5]

-

Surgical Procedure:

-

Perform a midline laparotomy to expose the abdominal cavity.[2]

-

Isolate the superior mesenteric artery (SMA) and the celiac trunk.[2]

-

Induce ischemia by clamping the SMA and celiac trunk with microvascular clips for 30-60 minutes.[2][5] The duration of ischemia is critical and may need optimization.[5]

-

-

Inhibitor Administration:

-

Five minutes before reperfusion, administer the PREP inhibitor (e.g., KYP-2047 at 1, 2.5, or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]

-

-

Reperfusion:

-

Tissue Collection and Analysis:

-

At the end of the reperfusion period, euthanize the mice.

-

Isolate the ileum for histological analysis, myeloperoxidase (MPO) activity assay, and other relevant molecular analyses.[2]

-

Diagram: Experimental Workflow for Intestinal I/R Injury Model

Caption: Workflow for the intestinal ischemia/reperfusion model.

Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice

This protocol details the induction of myocardial infarction and reperfusion injury.

Materials:

-

Mice (e.g., C57BL/6)

-

Surgical instruments (forceps, sutures, needle holder)[6]

-

Ventilator

-

PREP Inhibitor (e.g., KYP-2047)

-

Vehicle (e.g., 0.001% DMSO in saline)[4]

Procedure:

-

Animal Preparation and Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and connect it to a ventilator.

-

Surgical Procedure:

-

Inhibitor Administration:

-

Administer the PREP inhibitor (e.g., KYP-2047 at 2.5 or 5 mg/kg) or vehicle via i.p. injection 24 hours before the surgical procedure.[4]

-

-

Reperfusion:

-

Release the ligature to allow reperfusion for 2 hours.[4]

-

-

Tissue Collection and Analysis:

-

After the reperfusion period, euthanize the mice.

-

Excise the heart for histological analysis (e.g., TTC staining to determine infarct size), and molecular analysis.[4]

-

Diagram: Experimental Workflow for Myocardial I/R Injury Model

Caption: Workflow for the myocardial ischemia/reperfusion model.

Triple-Negative Breast Cancer (TNBC) Xenograft Model in Mice

This protocol describes the establishment of a TNBC xenograft model to evaluate the anti-tumor effects of PREP inhibitors.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

TNBC cell line (e.g., MDA-MB-231)

-

Cell culture medium and reagents

-

Matrigel (optional)

-

Syringes and needles

-

PREP Inhibitor (e.g., Y-29794)

-

Vehicle

Procedure:

-

Cell Preparation: Culture TNBC cells to 80-90% confluency. Harvest and resuspend the cells in a sterile solution (e.g., PBS or medium), with or without Matrigel, at the desired concentration.

-

Tumor Implantation:

-

Anesthetize the mouse.

-

Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously or orthotopically into the mammary fat pad.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Inhibitor Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.

-

Administer the PREP inhibitor (e.g., Y-29794) or vehicle according to the desired dosing schedule and route (e.g., i.p., oral gavage).

-

-

Endpoint and Analysis:

-

Continue treatment for the specified duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Process the tumors for histological and molecular analysis.

-

Diagram: Experimental Workflow for TNBC Xenograft Model

Caption: Workflow for the TNBC xenograft model.

Signaling Pathways